molecular formula C8H10OS B3044732 Methanol, [(phenylmethyl)thio]- CAS No. 100378-43-6

Methanol, [(phenylmethyl)thio]-

Cat. No.: B3044732
CAS No.: 100378-43-6
M. Wt: 154.23 g/mol
InChI Key: RRGVORDGAOCWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanol, [(phenylmethyl)thio]- is a natural product found in Petiveria alliacea with data available.

Scientific Research Applications

Methanol Production and Utility

Methanol, recognized for its simplicity as the smallest alcohol, is pivotal in various industrial and scientific applications due to its role as a fundamental building block for more complex chemical compounds. It is instrumental in the production of acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine, among others. Furthermore, methanol is emerging as a clean-burning fuel with a high octane number, underscoring its potential in reducing CO2 emissions through conversion processes. The synthesis of methanol, especially from CO2 and H2, highlights its capacity as an efficient energy carrier for hydrogen storage, thereby contributing to the hydrogen economy. Notably, methanol synthesis is a significant consumer of hydrogen, second only to ammonia production, and serves as a precursor in various hydrogenation reactions such as partial oxidation, steam reforming, and methanol decomposition. The innovative applications of methanol, including the production of DME, hydrogen, and its use in direct methanol fuel cells (DMFC), are particularly promising for future advancements in energy and chemical industries (Dalena et al., 2018).

Methanol in Biomembrane and Proteolipid Studies

Methanol's role extends to the biological domain, where it serves as a solubilizing agent in the study of transmembrane proteins and peptides within biological and synthetic membranes. Its influence on lipid dynamics is profound, as demonstrated through small angle neutron scattering experiments. Methanol significantly enhances the mixing of isotopically distinct lipid vesicles, accelerating the kinetics of lipid transfer and flip-flop. This insight is crucial for understanding the structure-function relationship in biomembranes, especially concerning lipid asymmetry and the potential misinterpretation of lipid scrambling induced by solvents rather than biological agents. Methanol's impact underscores the critical consideration of solvent effects in the study of biomembranes and proteolipids, highlighting its utility in simulating biological conditions and investigating membrane-protein interactions (Nguyen et al., 2019).

Methanol in Chemical Synthesis and Catalysis

The catalytic applications of methanol are noteworthy, particularly in the context of carbon dioxide reduction and chemical synthesis. The discovery of a Ni-Ga catalyst that facilitates the ambient pressure reduction of CO2 to methanol marks a significant advancement. This process highlights methanol's potential as a sustainable chemical feedstock, capable of contributing to a more sustainable society through efficient CO2 utilization and conversion into valuable chemicals. The catalyst's performance, comparable or superior to traditional Cu/ZnO/Al2O3 catalysts, showcases methanol's role in enhancing catalytic efficiency and selectivity in methanol synthesis, offering a promising avenue for low-pressure, small-scale CO2 reduction technologies (Studt et al., 2014).

Properties

IUPAC Name

benzylsulfanylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-7-10-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGVORDGAOCWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293433
Record name Methanol, [(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100378-43-6
Record name Methanol, [(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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